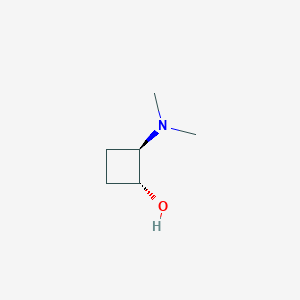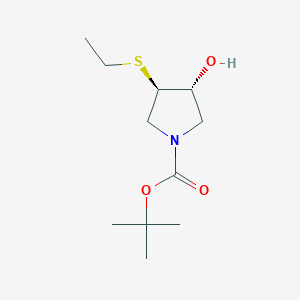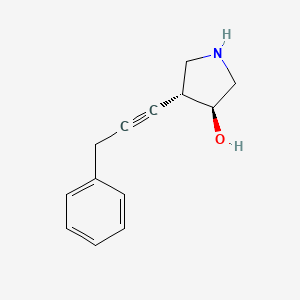
trans-2-(Dimethylamino)cyclobutan-1-ol
Descripción general
Descripción
Cyclobutanol compounds are part of a larger class of organic compounds known as cycloalkanols. These are compounds containing a cycloalkane substituted by one or more hydroxyl groups .
Molecular Structure Analysis
The molecular structure of a compound like “trans-2-(Dimethylamino)cyclobutan-1-ol” would likely consist of a cyclobutane ring (a four-membered carbon ring) with a hydroxyl group (OH) and a dimethylamino group (N(CH3)2) attached .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “trans-2-(Dimethylamino)cyclobutan-1-ol” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .Aplicaciones Científicas De Investigación
Hypotensive Activity
A study by Pircio et al. (1964) in Nature explored the pharmacological properties of a series of cyclobutanes, including 3-dimethylamino-2,2,4,4-tetramethyl-cyclobutanol. This compound exhibited significant hypotensive properties, demonstrating a long-duration blood pressure-lowering activity. Interestingly, both cis and trans isomers of this tertiary amine were qualitatively similar in their hypotensive effects, though the cis isomer was slightly less active (Pircio, A. W., Wilson, A., Kuna, S., Hasek, R. H., & Martin, J. C., 1964).
DNA Interaction and Repair
Research by Lemaire and Ruzsicska (1993) in Biochemistry focused on the deamination kinetics of cyclobutane dimer photoproducts of thymidylyl-3',5'-2'-deoxycytidine and 2'-deoxycytidylyl-3',5'-thymidine. These studies highlighted the formation and stability of cis,syn and trans,syn isomers, contributing to understanding the DNA repair mechanisms and the effects of UV radiation on DNA (Lemaire, D., & Ruzsicska, B., 1993).
Antitumor Properties
Pérez et al. (2003) in Molecular Pharmacology examined the antitumor and cellular pharmacological properties of a novel platinum(IV) complex containing dimethylamine, revealing insights into its ability to circumvent cisplatin resistance in ovarian tumor cell lines. This research underscores the potential of cyclobutane derivatives in developing new chemotherapeutic agents (Pérez, J., Kèlland, L., Montero, E. I., Boxall, F., Fuertes, M., Alonso, C., & Navarro‐Ranninger, C., 2003).
Structural Studies
Zhang and Zhuang (2014) in Acta Crystallographica Section E reported on the photodimerization of trans-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridine, leading to a novel cyclobutane derivative with unique structural features. This study contributes to the understanding of cyclobutane ring behaviors and the impact of substituents on their conformations (Zhang, S., & Zhuang, J., 2014).
Photochemical Reactions
Yamada et al. (2010) in Nucleic Acids Research explored the photosensitized [2 + 2] cycloaddition of N-acetylated cytosine, leading to the stereoselective formation of cyclobutane pyrimidine dimer (CPD). This research provides valuable insights into UV-induced DNA lesions and their implications for DNA damage and repair mechanisms (Yamamoto, J., Nishiguchi, K., Manabe, K., Masutani, C., Hanaoka, F., & Iwai, S., 2010).
Propiedades
IUPAC Name |
(1R,2R)-2-(dimethylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7(2)5-3-4-6(5)8/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVZARNPXAOUED-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Dimethylamino)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[Cyclohexyl(ethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485650.png)
![trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485652.png)
![trans-2-{[4-(2-Hydroxyethyl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1485654.png)
![1-{[(1-Hydroxy-4-methylpentan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485656.png)
![1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485657.png)
![1-{[(4-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485658.png)
![1-{[(3-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485660.png)
![1-[(Phenylamino)methyl]cyclobutan-1-ol](/img/structure/B1485661.png)
![1-{4-[trans-2-Hydroxycyclobutyl]piperazin-1-yl}ethan-1-one](/img/structure/B1485662.png)
![4-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485663.png)
![1-{[Methoxy(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485666.png)
![(3R,4R)-4-[(4-chlorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485670.png)

